3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of 3-(1-methylpiperidine-2,6-dione) with 6-amino-1-oxo-2,3-dihydro-1H-isoindole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in modulating protein-protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. One key target is the CRBN protein, which plays a role in the ubiquitin-proteasome pathway. By binding to CRBN, the compound can modulate the degradation of specific proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique structural features that confer distinct biological activities. For example, its specific interaction with CRBN makes it a valuable tool in PROTAC (proteolysis-targeting chimeras) research .
Similar compounds include:
Lenalidomide: Known for its immunomodulatory and anti-cancer properties.
Thalidomide: Historically used as a sedative and now studied for its anti-inflammatory and anti-cancer effects.
Properties
CAS No. |
2763749-29-5 |
---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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